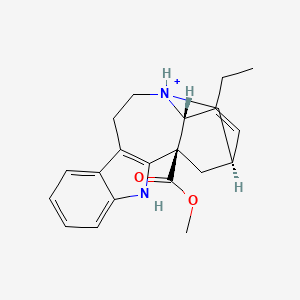

Catharanthine(1+)

説明

Significance of Catharanthine(1+) within Monoterpenoid Indole Alkaloid Research

Catharanthine(1+) holds a position of considerable importance within the field of monoterpenoid indole alkaloid (MIA) research. MIAs are a large and diverse group of natural products, with over 200 identified from the medicinal plant Catharanthus roseus alone. nih.gov Many of these compounds exhibit significant pharmacological activities. Catharanthine, as the conjugate base of Catharanthine(1+), is a key biosynthetic precursor to the potent anticancer dimeric alkaloids, vinblastine and vincristine. thieme-connect.comebi.ac.uknih.gov These dimers are formed through the coupling of catharanthine and vindoline. ebi.ac.uk The limited natural abundance of vinblastine and vincristine in C. roseus makes the efficient production of their precursors, including catharanthine, a major focus of research. nih.govresearchgate.net

The intricate, pentacyclic structure of catharanthine, featuring a tryptamine fragment, presents a significant synthetic challenge and a target for the development of novel synthetic methodologies. nih.govacs.org Its role as a building block for complex, medicinally important molecules underscores its significance in synthetic and medicinal chemistry. thieme-connect.comacs.org Furthermore, the study of Catharanthine(1+) and its biosynthesis provides valuable insights into the complex regulatory networks of secondary metabolism in plants. researchgate.netresearchgate.net

Historical Context of Catharanthine(1+) Discovery and Early Investigations

A significant early finding was the acid-catalyzed rearrangement of catharanthine, which yielded several products, including cleavamine. cdnsciencepub.com This work provided insights into the chemical reactivity of the catharanthine skeleton. cdnsciencepub.com These early chemical transformations and structural elucidations laid the groundwork for understanding the complex chemistry of catharanthine and its potential as a synthetic precursor.

Overview of Key Academic Research Trajectories for Catharanthine(1+)

Academic research on Catharanthine(1+) has followed several key trajectories:

Total Synthesis: The complex structure of catharanthine has made it a popular target for total synthesis, driving the development of new synthetic methods. Numerous total and formal syntheses of (±)-catharanthine have been reported, employing various strategies such as radical-mediated indole formation and organopalladium chemistry. acs.orgacs.orgacs.org These synthetic efforts not only provide access to catharanthine and its analogs but also showcase the power of modern organic synthesis. acs.org

Biosynthesis and Metabolic Engineering: A major research focus has been the elucidation of the biosynthetic pathway of catharanthine in C. roseus. nih.govresearchgate.net This involves identifying and characterizing the enzymes and genes responsible for its formation from the precursor strictosidine. ebi.ac.uknih.gov Understanding this pathway has opened the door to metabolic engineering approaches aimed at increasing the production of catharanthine and, consequently, the dimeric anticancer alkaloids. nih.govnih.goveurekalert.org Researchers have successfully engineered yeast (Saccharomyces cerevisiae) to produce catharanthine de novo. nih.goveurekalert.org

Pharmacological Investigations: While primarily known as a precursor, catharanthine itself has been investigated for its own biological activities. Studies have explored its effects on nicotinic acetylcholine receptors and its potential to modulate dopamine transmission. biocrick.combyu.edu Other research has examined its cardiovascular effects, noting its ability to inhibit voltage-operated calcium channels. nih.govchemfaces.com

Methodological Advancements in Catharanthine(1+) Study

The study of Catharanthine(1+) has benefited significantly from advancements in analytical and synthetic techniques.

Spectroscopic and Spectrometric Methods: Modern spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and mass spectrometry, have been indispensable for the structural elucidation of catharanthine and its derivatives. thieme-connect.comcdnsciencepub.com Techniques like direct-injection electrospray ionization mass spectrometry have been used to identify products from coupling reactions involving catharanthine. ebi.ac.uk

Enzymatic and Biocatalytic Approaches: The use of enzymes in the synthesis of catharanthine intermediates represents a significant advancement. For instance, enzyme-catalyzed desymmetrization has been employed to create chiral building blocks for the enantioselective synthesis of catharanthine. thieme-connect.comthieme-connect.comresearchgate.net This highlights a move towards more sustainable and efficient "green chemistry" approaches. thieme-connect.com

Synthetic Biology and Metabolic Engineering Platforms: The development of synthetic biology tools has revolutionized the production of catharanthine. Engineered yeast strains have been created that can produce catharanthine and vindoline, providing a scalable platform for the production of these important precursors. nih.goveurekalert.org

Advanced Chromatographic Techniques: High-performance liquid chromatography (HPLC) is a crucial tool for the separation and quantification of catharanthine and other alkaloids from plant extracts and reaction mixtures. thieme-connect.complos.orgunibo.it

特性

分子式 |

C21H25N2O2+ |

|---|---|

分子量 |

337.4 g/mol |

IUPAC名 |

methyl (1R,15R,18R)-17-ethyl-3-aza-13-azoniapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylate |

InChI |

InChI=1S/C21H24N2O2/c1-3-14-10-13-11-21(20(24)25-2)18-16(8-9-23(12-13)19(14)21)15-6-4-5-7-17(15)22-18/h4-7,10,13,19,22H,3,8-9,11-12H2,1-2H3/p+1/t13-,19+,21-/m0/s1 |

InChIキー |

CMKFQVZJOWHHDV-NQZBTDCJSA-O |

異性体SMILES |

CCC1=C[C@H]2C[C@]3([C@@H]1[NH+](C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC |

正規SMILES |

CCC1=CC2CC3(C1[NH+](C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC |

製品の起源 |

United States |

Biosynthetic Pathways of Catharanthine 1+

Elucidation of the Catharanthine(1+) Biosynthetic Route in Catharanthus roseus

The biosynthesis of Catharanthine(1+) is a multi-stage process that begins with primary metabolism and culminates in a series of complex cyclizations. nih.gov

Early Stages: Precursor Generation (Tryptamine, Secologanin)

The journey to Catharanthine(1+) begins with the formation of two primary precursors: tryptamine and secologanin. nih.govnih.gov Tryptamine is derived from the amino acid L-tryptophan through a decarboxylation reaction catalyzed by the enzyme tryptophan decarboxylase (TDC). brocku.cahep.com.cn Tryptophan itself originates from the shikimate pathway. nih.gov

The second precursor, secologanin, is a monoterpenoid synthesized via the non-mevalonate pathway (MEP). researchgate.net This intricate pathway starts with geraniol, which undergoes a series of enzymatic modifications, including oxidation, reduction, and glycosylation, to yield secologanin. researchgate.net Key enzymes in this conversion include geraniol 10-hydroxylase (G10H) and secologanin synthase (SLS). pugetsound.edu

Midstream Divergence from Strictosidine to Iboga and Aspidosperma Skeletons

The first committed step in MIA biosynthesis is the condensation of tryptamine and secologanin. nih.gov This Pictet-Spengler reaction is catalyzed by strictosidine synthase (STR) and results in the formation of strictosidine, the universal precursor for all MIAs in C. roseus. brocku.canih.gov

From strictosidine, the pathway diverges. The crucial branching point occurs after the deglycosylation of strictosidine by the enzyme strictosidine β-D-glucosidase (SGD). brocku.cascholaris.ca This reaction produces a highly reactive and unstable aglycone. frontiersin.orgacs.org This intermediate can rearrange into various forms, including 4,21-dehydrogeissoschizine, which serves as a substrate for multiple downstream pathways. brocku.cahep.com.cnnih.gov

The pathway leading to the Iboga-type skeleton of catharanthine and the Aspidosperma-type skeleton of tabersonine involves a series of shared intermediates derived from 4,21-dehydrogeissoschizine. nih.gov These steps include the formation of geissoschizine, which is then converted through a series of redox reactions to stemmadenine acetate. frontiersin.orgnih.gov Stemmadenine acetate is a key intermediate from which the pathways to catharanthine and tabersonine diverge. frontiersin.org

Terminal Steps of Catharanthine(1+) Formation

The final steps in the formation of the catharanthine scaffold from stemmadenine acetate are catalyzed by a sequence of newly discovered enzymes. researchgate.netresearchgate.net Stemmadenine acetate is first oxidized by precondylocarpine acetate synthase (PAS) and then reduced by dihydroprecondylocarpine acetate synthase (DPAS). frontiersin.orgresearchgate.net This produces an enamine intermediate that is the substrate for the final cyclization. nih.gov

The formation of the characteristic Iboga skeleton of catharanthine occurs through a formal [4+2] cycloaddition (Diels-Alder) reaction. researchgate.netpnas.org This critical ring-forming step is catalyzed by Catharanthine Synthase (CS), which acts on the dehydrosecodine intermediate generated from the previous steps. researchgate.netpnas.org The resulting product is catharanthine. Catharanthine can then be oxidized, for instance by a peroxidase, to form the reactive Catharanthine(1+) iminium ion, which is the form that couples with vindoline to produce α-3′,4′-anhydrovinblastine, a precursor to vinblastine. nih.govhep.com.cn

Enzymology of Catharanthine(1+) Biosynthesis

The biosynthesis of Catharanthine(1+) is orchestrated by a suite of highly specific enzymes that catalyze complex chemical transformations.

Identification and Characterization of Key Biosynthetic Enzymes (e.g., Catharanthine Synthase)

Significant progress has been made in identifying the enzymes responsible for the entire catharanthine pathway. While early enzymes like TDC, STR, and SGD have been known for some time, the enzymes governing the later, divergent steps were only recently elucidated. brocku.cahep.com.cn

A crucial breakthrough was the identification of the enzymes that convert stemmadenine acetate to the final catharanthine and tabersonine products. researchgate.net This includes the redox enzyme duo, Precondylocarpine Acetate Synthase (PAS) and Dihydroprecondylocarpine Acetate Synthase (DPAS), which prepare the substrate for cyclization. researchgate.netacs.org

The key scaffold-forming enzyme, Catharanthine Synthase (CS), has been identified as a carboxylesterase (CXE)-like enzyme. researchgate.netpnas.orgresearchgate.net It is one of three homologous cyclases discovered that catalyze regio- and enantiodivergent cycloadditions to generate different alkaloid skeletons from a common intermediate. pnas.orgresearchgate.net

Table 1: Key Enzymes in Catharanthine(1+) Biosynthesis

| Enzyme | Abbreviation | Function |

| Tryptophan Decarboxylase | TDC | Catalyzes the conversion of L-tryptophan to tryptamine. hep.com.cn |

| Strictosidine Synthase | STR | Condenses tryptamine and secologanin to form strictosidine. brocku.ca |

| Strictosidine β-D-Glucosidase | SGD | Deglycosylates strictosidine to form a reactive aglycone. hep.com.cn |

| Geissoschizine Synthase | GS | Produces geissoschizine from 4,21-dehydrogeissoschizine. researchgate.net |

| Stemmadenine O-acetyltransferase | SAT | Acetylates stemmadenine to form stemmadenine acetate. nih.gov |

| Precondylocarpine Acetate Synthase | PAS | Oxidizes stemmadenine acetate. frontiersin.orgresearchgate.net |

| Dihydroprecondylocarpine Acetate Synthase | DPAS | Reduces the product of PAS to form a key enamine intermediate. frontiersin.orgresearchgate.net |

| Catharanthine Synthase | CS | Catalyzes the [4+2] cycloaddition to form the catharanthine scaffold. researchgate.netpnas.org |

| Peroxidase | PRX | Catalyzes the coupling of catharanthine and vindoline. brocku.cahep.com.cn |

Catalytic Mechanisms of Cycloaddition and Stereoselective Transformations

The terminal step in catharanthine biosynthesis, catalyzed by Catharanthine Synthase (CS), is a remarkable example of a biological [4+2] cycloaddition, mechanistically analogous to a Diels-Alder reaction. researchgate.netpnas.org The enzyme acts on the highly reactive dehydrosecodine intermediate, which is generated in situ. pnas.org

Structural and mutational analyses of CS and its homologs, Tabersonine Synthase (TS) and Coronaridine Synthase (CorS), have provided insights into how these enzymes control regio- and stereoselectivity. researchgate.net Despite sharing high sequence similarity and acting on the same substrate, they direct the cycloaddition to form three distinct alkaloid scaffolds. researchgate.net The active site architecture of each enzyme, including specific residues, constrains the conformation of the flexible substrate, thereby dictating which of the possible cyclization reactions occurs. researchgate.net This enzymatic control ensures the highly stereospecific formation of (+)-catharanthine, a testament to the sophisticated catalytic machinery evolved by plants. pnas.org

Role of Carboxylesterase-like Enzymes in Scaffold Generation

The formation of the distinct iboga alkaloid structure of Catharanthine(1+) is catalyzed by a specialized enzyme known as Catharanthine Synthase (CS). researchgate.netenzyme-database.org This enzyme belongs to the carboxylesterase (CXE)-like superfamily. researchgate.netpnas.org Interestingly, while homologous to carboxylesterases, Catharanthine Synthase does not possess the canonical catalytic triad typical of this enzyme class and has been repurposed through evolution to perform a [4+2] cycloaddition, or Diels-Alder reaction. researchgate.netpnas.org

This cyclase acts on the common biosynthetic intermediate, dehydrosecodine, to yield (+)-catharanthine. researchgate.net The reaction is both regio- and enantiodivergent, meaning it controls both the orientation and the stereochemistry of the resulting molecule. researchgate.netpnas.org This is in contrast to the related enzyme, Tabersonine Synthase (TS), which also acts on dehydrosecodine but produces the aspidosperma alkaloid scaffold of (-)-tabersonine. researchgate.netenzyme-database.org The evolution of these specialized cyclases from an ancestral carboxylesterase that lost its original function highlights a fascinating example of metabolic pathway diversification in plants. pnas.org

Genetic and Molecular Regulation of Catharanthine(1+) Biosynthesis in Catharanthus roseus

The production of Catharanthine(1+) is meticulously controlled at multiple levels, from the expression of biosynthetic genes to the post-translational modification of enzymes. This regulation ensures that the synthesis of this complex alkaloid is coordinated with the plant's developmental and environmental cues.

Gene Expression Profiles of Pathway Enzymes

Transcriptome analyses of Catharanthus roseus have revealed that the genes encoding enzymes for terpenoid indole alkaloid (TIA) biosynthesis are differentially expressed across various tissues, with leaves and roots being the primary sites of synthesis. plos.org The expression of genes involved in the upstream pathways, as well as those leading to catharanthine, are upregulated in these tissues. plos.org For instance, elicitation with chitooligosaccharides has been shown to up-regulate the expression of several key genes in the TIA pathway, including SLS, STR, SGD, and PRX1, ultimately leading to increased accumulation of catharanthine. mdpi.com

Transcriptional Regulation and Transcription Factors

A complex network of transcription factors (TFs) orchestrates the expression of Catharanthine(1+) biosynthetic genes. These TFs can act as either activators or repressors, fine-tuning the metabolic flux towards catharanthine production. mdpi.comresearchgate.net

Several families of TFs are implicated in this regulatory network, including the APETALA2/ETHYLENE RESPONSE FACTOR (AP2/ERF), basic helix-loop-helix (bHLH), MYB, and WRKY families. researchgate.netuky.eduoup.com

Key activators include the ORCA (Octadecanoid-derivative Responsive Catharanthus AP2-domain) proteins, such as ORCA2, ORCA3, ORCA4, and ORCA5, which are considered master regulators that directly bind to the promoters of many TIA biosynthetic genes. mdpi.comresearchgate.netuky.edu Overexpression of ORCA3, for example, has been shown to specifically induce the accumulation of catharanthine. Another important activator is CrMYC2, a bHLH transcription factor, which often works in concert with the ORCA TFs. uky.edu

Conversely, some TFs act as negative regulators. For example, the overexpression of CrMAPK20 has been shown to repress genes regulated by the CrMYC2-ORCA module, resulting in reduced catharanthine levels. uky.edu The zinc finger proteins ZCT1, ZCT2, and ZCT3 are also known to be repressors of the TIA pathway. uky.eduoup.com

The interplay between these various transcription factors forms a sophisticated regulatory web that controls the tissue-specific and inducible biosynthesis of Catharanthine(1+). mdpi.comresearchgate.net

Table 1: Key Transcription Factors Regulating Catharanthine(1+) Biosynthesis

| Transcription Factor Family | Specific Factor(s) | Role in Catharanthine(1+) Biosynthesis | Reference(s) |

| AP2/ERF | ORCA2, ORCA3, ORCA4, ORCA5, CrERF5 | Positive regulators, activate expression of biosynthetic genes. | mdpi.comresearchgate.netuky.edufrontiersin.org |

| bHLH | CrMYC2, BIS1, BIS2 | Positive regulators, often act with ORCAs. | uky.eduoup.com |

| WRKY | CrWRKY1 | Regulates expression of upstream pathway genes. | researchgate.netoup.com |

| Zinc Finger | ZCT1, ZCT2, ZCT3 | Negative regulators of the TIA pathway. | uky.eduoup.com |

| MAP Kinase | CrMAPK20 | Negative regulator, represses CrMYC2-ORCA controlled genes. | uky.edu |

Post-Transcriptional and Post-Translational Control Mechanisms

Beyond transcriptional control, the biosynthesis of Catharanthine(1+) is also regulated at the post-transcriptional and post-translational levels. Evidence suggests that even when the expression of biosynthetic genes is upregulated, the accumulation of catharanthine may not directly correlate, indicating the presence of these additional layers of control. mdpi.com

Intracellular Compartmentation and Spatial Distribution of Catharanthine(1+) Biosynthesis

The biosynthesis of Catharanthine(1+) is a highly compartmentalized process, involving multiple cell types and subcellular organelles. This spatial separation of biosynthetic steps is a hallmark of the complexity of MIA metabolism in C. roseus. researchgate.net

Localization of Biosynthetic Enzymes within Plant Cells

The various enzymatic steps leading to Catharanthine(1+) are distributed across different cellular compartments, including the cytosol, plastids (chloroplasts), endoplasmic reticulum, and nucleus. researchgate.net

For example, Tryptophan Decarboxylase (TDC) and Strictosidine Synthase (STR), which catalyze the initial steps of the MIA pathway, are located in the cytoplasm. nih.gov In contrast, some of the later enzymes in the vindoline branch of the pathway, which shares a common precursor with catharanthine, are found in other organelles. For instance, S-Adenosyl-L-methionine:16-methoxy-2,3-dihydro-3-hydroxytabersonine-N-methyltransferase is associated with the thylakoids in chloroplasts. nih.gov The final enzymes in vindoline biosynthesis, deacetylvindoline 4-O-acetyltransferase (DAT) and desacetoxyvindoline 4-hydroxylase (D4H), have been localized to the nucleocytoplasmic compartment of idioblast and laticifer cells. researchgate.net

The biosynthesis of Catharanthine(1+) is also segregated between different cell types within the plant. nih.gov Early steps of the secoiridoid pathway occur in the internal phloem-associated parenchyma (IPAP) cells. plos.orgpnas.org The resulting loganic acid is then transported to the leaf epidermis, where the final steps of secologanin synthesis and the subsequent formation of strictosidine and catharanthine take place. pnas.org Finally, catharanthine is transported from the epidermis and accumulates in specialized cells called idioblasts and laticifers. nih.govresearchgate.netnih.gov This intricate spatial organization likely plays a role in preventing the premature dimerization of catharanthine and vindoline, which also accumulates in idioblasts, thereby controlling the final steps of vinblastine biosynthesis. researchgate.netresearchgate.net

Table 2: Subcellular and Intercellular Localization of Key Biosynthetic Steps

| Biosynthetic Step/Enzyme | Subcellular Location | Cell Type | Reference(s) |

| Tryptophan Decarboxylase (TDC) | Cytosol | Epidermis | nih.gov |

| Strictosidine Synthase (STR) | Cytosol | Epidermis | nih.gov |

| Secologanin Synthesis (late steps) | - | Epidermis | pnas.org |

| Catharanthine Synthesis | - | Epidermis | pnas.org |

| Vindoline Synthesis (late steps) | Nucleocytoplasm | Idioblasts, Laticifers | researchgate.net |

| Catharanthine Accumulation | Vacuole | Idioblasts, Laticifers | researchgate.netnih.gov |

Transport Mechanisms of Intermediates and Final Products

The biosynthesis of terpenoid indole alkaloids (TIAs) in Catharanthus roseus is a highly compartmentalized process, necessitating the intricate transport of metabolic intermediates and final products across various subcellular membranes and between different cell types. researchgate.netnih.gov This complex trafficking is crucial for the sequential enzymatic reactions that occur in distinct locations and for the ultimate accumulation or secretion of the final alkaloids. The transport network involves a variety of transporter proteins, ensuring that precursors reach the appropriate enzymes and that products like Catharanthine(1+) are moved to their designated storage or functional sites. researchgate.netmdpi.com

Transport of Biosynthetic Intermediates

The journey from primary metabolites to the central precursor of all TIAs, strictosidine, and subsequent intermediates involves several key transport steps.

Vacuolar Import of Early Precursors : The biosynthesis begins with the transport of precursors from different pathways into the vacuole of leaf epidermal cells. mdpi.comresearchgate.net The seco-iridoid, secologanin, is imported from the cytosol into the vacuole by a specific Multidrug and Toxic Compound Extrusion (MATE) family transporter, CrMATE1. researchgate.netspringernature.comresearchgate.net This transporter functions as a vacuolar importer, a critical step for making secologanin available for the first committed reaction in TIA biosynthesis. researchgate.net Concurrently, tryptamine, derived from the tryptophan pathway, is also transported into the vacuole, although the specific transporter responsible for this action remains unidentified. mdpi.comresearchgate.net

Cytosolic Export of Strictosidine : Inside the vacuole, strictosidine synthase catalyzes the condensation of tryptamine and secologanin to form strictosidine. mdpi.com This central intermediate is then exported from the vacuole back into the cytosol to undergo further modifications. This export is mediated by a nitrate peptide family transporter, CrNPF2.9. researchgate.netnih.gov From the cytosol, the strictosidine aglycone is guided to the nucleus, where it is converted through a series of reactions into intermediates for both catharanthine and tabersonine biosynthesis. mdpi.comresearchgate.net

| Table 1: Characterized Transporters of Catharanthine(1+) Biosynthetic Intermediates | |||

| Transporter | Transporter Family | Substrate(s) | Transport Location & Direction |

| CrMATE1 | MATE | Secologanin | Cytosol → Vacuole (in Epidermal Cells) springernature.comresearchgate.net |

| Unidentified | Unknown | Tryptamine | Cytosol → Vacuole (in Epidermal Cells) mdpi.comresearchgate.net |

| CrNPF2.9 | NPF | Strictosidine | Vacuole → Cytosol (in Epidermal Cells) researchgate.netnih.gov |

Transport of the Final Product: Catharanthine(1+)

Once synthesized, Catharanthine(1+) is subject to two distinct transport mechanisms: sequestration into the vacuole for storage and secretion to the leaf surface for defense.

Vacuolar Sequestration : Studies using tonoplast vesicles from C. roseus mesophyll cells have demonstrated that Catharanthine(1+) is actively transported into the vacuole. nih.govnih.gov This process is not mediated by primary ABC transporters but by a specific H+-antiport system. nih.govresearchgate.netoup.com The uptake is dependent on the proton gradient established across the tonoplast by V-H+-ATPase and V-H+-PPase. nih.govresearchgate.net This mechanism allows for the accumulation of catharanthine within the vacuoles of mesophyll cells and is thought to involve secondary transporters, with MATE transporters being likely candidates. mdpi.comnih.gov

Secretion to the Leaf Surface : A key feature of catharanthine localization is its accumulation in the wax exudates on the leaf surface. nih.govnih.gov This export from its site of synthesis in the leaf epidermis is controlled by a specific ATP-Binding Cassette (ABC) transporter, CrTPT2. researchgate.netnih.govmdpi.com CrTPT2 is a member of the pleiotropic drug resistance (PDR) subfamily of ABC transporters and is highly specific for catharanthine. nih.govnih.gov It is predominantly expressed in the epidermis of young leaves and functions as a catharanthine efflux transporter, actively moving the alkaloid out of the epidermal cells and onto the leaf cuticle. mdpi.comnih.govnih.gov This spatial separation of catharanthine on the leaf surface from vindoline, which accumulates within internal leaf cells, is a major factor explaining the low levels of their dimeric products, vinblastine and vincristine, in the plant. researchgate.netnih.gov

| Table 2: Transport Mechanisms for the Final Product, Catharanthine(1+) | |||

| Transporter / System | Transporter Family | Function | Location & Direction |

| CrTPT2 | ABC (PDR Subfamily) | Secretion/Efflux | Epidermal Cell Plasma Membrane → Leaf Surface nih.govnih.gov |

| H+-Antiport System (MATE-type proposed) | Secondary Transporter | Sequestration/Uptake | Cytosol → Vacuole (in Mesophyll Cells) nih.govresearchgate.net |

Synthetic Chemistry and Chemo-enzymatic Approaches to Catharanthine 1+

Total and Formal Synthesis Strategies for the Catharanthine(1+) Skeleton

The total synthesis of Catharanthine(1+) and its congeners has been a long-standing goal in organic chemistry, not only due to its biological significance as a precursor to the anti-cancer drugs vinblastine and vincristine but also as a benchmark for the development of new synthetic methods. nih.gov

Retrosynthetic Analysis and Key Disconnections

The retrosynthetic analysis of Catharanthine(1+) reveals several key disconnections that have formed the basis of various synthetic strategies. A common approach involves disconnecting the molecule at the C2–C16 bond, which simplifies the target to a more manageable isoquinuclidine core and a separate indole-containing fragment. nih.gov This strategy mirrors some biosynthetic proposals. Another key disconnection targets the seven-membered tetrahydroazepine ring, often formed in the later stages of the synthesis. nih.gov

A powerful retrosynthetic strategy involves a Diels-Alder reaction to construct the isoquinuclidine ring system. nih.govnih.gov This approach simplifies the complex bridged structure into a diene and a dienophile. For instance, a 1,2-dihydropyridine can serve as the diene component for the construction of the 2-azabicyclo[2.2.2]octane core. nih.gov

More recent strategies have explored novel bond formations, such as a radical-mediated cyclization to form the indole ring at a late stage, offering a more convergent and flexible approach. acs.org This allows for the construction of analogues with substitutions on the aromatic carbocycle.

| Key Disconnection | Strategic Approach | Key Intermediates | Reference |

| C2–C16 Bond | Coupling of isoquinuclidine and indole fragments | Isoquinuclidine, Indole acetic acid derivatives | nih.gov |

| Tetrahydroazepine Ring | Late-stage ring formation | Functionalized isoquinuclidine and indole precursors | nih.gov |

| Isoquinuclidine Core | Diels-Alder Cycloaddition | 1,2-Dihydropyridines, Dienophiles | nih.gov |

| Indole Ring | Radical-mediated cyclization | o-Alkenylphenyl isocyanides | acs.org |

Development of Stereoselective Syntheses

Achieving the correct stereochemistry at the multiple chiral centers of Catharanthine(1+) is a critical challenge. Stereoselective syntheses have been developed that control the relative and absolute stereochemistry of the molecule.

One notable stereocontrolled total synthesis of (±)-catharanthine employed a radical-mediated cyclization of a highly functionalized intermediate to form the indole ring. acs.org This method provides a convergent route and allows for the synthesis of analogues.

Another approach utilizes a highly stereoselective aza-[4+2] cycloaddition of chiral cyclic 2-amidodienes with N-sulfonyl aldimines to construct the optically enriched isoquinuclidine core. nih.gov The stereochemical outcome of this reaction was found to be dependent on the Lewis acid promoter, with SnCl4 favoring the desired endo-II product. nih.gov

| Reaction | Key Reagents/Catalysts | Stereoselectivity | Yield | Reference |

| Radical-mediated indole formation | Hypophosphorous acid, AIBN | Stereocontrolled | 50% for key cyclization | acs.org |

| Aza-[4+2] Cycloaddition | SnCl4 | endo-II major isomer | 60% | nih.gov |

| Iridium-catalyzed reductive dienamine synthesis | Iridium(I) catalyst | High stereocontrol | Not specified | nih.gov |

Construction of the Iboga-type Indole Alkaloid Framework

The construction of the characteristic pentacyclic framework of Iboga-type alkaloids like Catharanthine(1+) is the centerpiece of any total synthesis. nih.gov Methodologies to construct the [2.2.2] bicyclic isoquinuclidine ring system are central to these efforts and have classically involved cycloadditions, transannular cyclizations, and radical rearrangements. nih.gov

A significant advancement in this area is the use of a rhodium-catalyzed formal carbenoid insertion into an amide C-N bond to assemble the azabicyclo[X.Y.Z]alkane core. nih.govjst.go.jp This method has been successfully applied to the synthesis of the meso-isoquinuclidine precursor for Catharanthine(1+). nih.govjst.go.jp The reaction proceeds through the formation of a rhodium-associated N-ylide followed by a Stevens rearrangement. nih.gov

Another innovative approach involves an iridium(I)-catalyzed reductive activation of β,γ-unsaturated δ-lactams to generate reactive dienamine intermediates. These intermediates then undergo a [4+2] cycloaddition to form the bridged bicyclic amine products, enabling a concise, five-step total synthesis of catharanthine. nih.govresearchgate.net

Asymmetric Synthesis Methodologies for Catharanthine(1+) and its Analogs

The demand for enantiomerically pure Catharanthine(1+), particularly the naturally occurring (+)-enantiomer, has driven the development of asymmetric synthetic strategies. These methods aim to introduce chirality early in the synthetic sequence and maintain it throughout.

Enzyme-Catalyzed Desymmetrization Approaches

Enzymatic catalysis offers a powerful tool for asymmetric synthesis, often providing high enantioselectivity under mild conditions. A notable example is the enantioselective formal synthesis of (–)-catharanthine which utilizes the desymmetrization of a meso-azabicyclo[2.2.2]octane derivative. researchgate.netresearchgate.net

In this approach, a prochiral diester is subjected to enzymatic hydrolysis to yield an optically active isoquinuclidine with four chiral centers in a single step. researchgate.net This chiral building block is then elaborated to a pentacyclic intermediate of catharanthine. researchgate.net

| Enzyme | Substrate | Product | Enantiomeric Excess (ee) | Yield | Reference |

| Porcine Liver Esterase | meso-diacetate | Chiral monoacetate | >99% | 74% | ua.es |

Chiral Catalyst Development for Enantioselective Transformations

The development of small-molecule chiral catalysts has revolutionized asymmetric synthesis. In the context of Catharanthine(1+), chiral phosphoric acids have emerged as particularly effective catalysts.

A novel strategy for the asymmetric formal synthesis of (+)-catharanthine involves the phosphoric acid-catalyzed asymmetric desymmetrization of a meso-isoquinuclidine intermediate bearing a 1,3-diol. acs.orgnih.gov This reaction proceeds with high enantioselectivity to furnish a key chiral intermediate.

Furthermore, a highly enantioselective Diels-Alder reaction of 1,2-dihydropyridines with α-substituted acroleins has been achieved using a chiral phosphoric acid catalyst in conjunction with boron tribromide as a Lewis acid assistant (LBA). acs.org This reaction provides optically active isoquinuclidines, which are key intermediates for the synthesis of indole alkaloids like catharanthine. acs.org

| Catalyst System | Reaction Type | Substrates | Enantiomeric Excess (ee) | Yield | Reference |

| Chiral Phosphoric Acid | Asymmetric Desymmetrization | meso-1,3-diol | 94% | 74% | acs.org |

| BBr3-Chiral Phosphoric Acid | Enantioselective Diels-Alder | 1,2-Dihydropyridine, α-substituted acrolein | up to 99% | up to 98% | acs.org |

| Rh2(NHCOtBu)4 | Amide Insertion Reaction | Diazo compound, amide | Not applicable (meso product) | Good to excellent | jst.go.jp |

Biocatalytic and Chemo-enzymatic Transformations involving Catharanthine(1+)

The reactivity of the catharanthine moiety, particularly its oxidized form, catharanthine(1+), is central to the biosynthesis of medicinally important bisindole alkaloids. Enzymes play a crucial role in mediating these transformations with high specificity.

Enzymatic Coupling Reactions with Other Alkaloids (e.g., Vindoline to Anhydrovinblastine)

The enzymatic coupling of catharanthine and vindoline is a key step in the formation of the anticancer drug vinblastine. google.com This reaction is catalyzed by peroxidases, particularly class III peroxidases like PRX1 found in Catharanthus roseus. ebi.ac.ukresearchgate.net The reaction proceeds through the formation of 3',4'-anhydrovinblastine (AVLB), which is an immediate precursor to vinblastine. google.com

The generally accepted mechanism involves the oxidation of catharanthine by the peroxidase enzyme to generate a reactive intermediate, presumably the catharanthine radical cation or a related species corresponding to Catharanthine(1+). This electrophilic species then attacks the electron-rich C16' position of vindoline, leading to the formation of a C-C bond and subsequent cyclization to yield an eniminium cationic intermediate. mdpi.com This intermediate is then reduced to form anhydrovinblastine. mdpi.com

Several hemoproteins and even hemin itself have been shown to catalyze this coupling reaction, suggesting that the core catalytic activity resides in the heme cofactor. nih.gov Laccases have also been successfully employed for this transformation, providing an alternative enzymatic approach. mdpi.com The use of laccase from Trametes versicolor in a biphasic system has been shown to produce anhydrovinblastine in good yields.

| Enzyme/Catalyst | Substrates | Product | Key Findings |

| Horseradish Peroxidase (HRP) | Catharanthine, Vindoline | Anhydrovinblastine (AVLB) | Efficiently catalyzes the coupling reaction. nih.gov |

| C. roseus Peroxidase (PRX1) | Catharanthine, Vindoline | Anhydrovinblastine (AVLB) | The natural enzyme responsible for the in vivo biosynthesis of AVLB. ebi.ac.ukresearchgate.net |

| Laccase (Trametes versicolor) | Catharanthine, Vindoline | Anhydrovinblastine (AVLB) | Provides a biocatalytic alternative to peroxidases for the synthesis of AVLB. mdpi.com |

| Microperoxidase (haem-undecapeptide) | Catharanthine, Vindoline | Anhydrovinblastine (AVLB) | Achieved high levels of AVLB, demonstrating the key role of the heme group. nih.gov |

| Haemin | Catharanthine, Vindoline | Anhydrovinblastine (AVLB) | Effective in catalyzing the coupling, further supporting the role of the heme cofactor. nih.gov |

Biocatalytic Modifications and Derivatization

Beyond the coupling with vindoline, research into biocatalytic modifications of catharanthine itself is an area of interest for generating novel alkaloid analogs. While specific examples of extensive biocatalytic derivatization of Catharanthine(1+) are not as widely reported as its coupling reactions, the enzymatic machinery of C. roseus and other organisms presents opportunities.

The enzymes involved in the downstream modification of other terpenoid indole alkaloids could potentially act on catharanthine or its derivatives. For instance, hydroxylases, methyltransferases, and glycosyltransferases from alkaloid biosynthesis pathways could be explored for their ability to modify the catharanthine skeleton. The practicability of such bioconversions has been demonstrated by the condensation of catharanthine with a vindoline analogue, 11-methoxy-dihydrotabersonine, showcasing the potential for creating novel dimeric compounds. mdpi.com

Chemical Reactivity and Rearrangements of Catharanthine(1+)

The Catharanthine(1+) ion, or intermediates generated under oxidative or acidic conditions, exhibits a rich and complex chemical reactivity, leading to various rearrangements and transformation products.

Acid-Catalyzed Rearrangements and Reaction Products

Treatment of catharanthine with acid leads to a fascinating and complex rearrangement. cdnsciencepub.com This reaction is thought to proceed through ring-opened intermediates. One of the notable products from this acid-catalyzed reaction is cleavamine. cdnsciencepub.com Another product that has been isolated is descarbomethoxycatharanthine. cdnsciencepub.com The formation of these products is rationalized by a mechanism involving the opening of the quinuclidine ring system of catharanthine. cdnsciencepub.com

It is important to note that dihydrocatharanthine, the reduced form of catharanthine, does not yield these tetracyclic rearrangement products under the same acidic conditions. cdnsciencepub.com

| Condition | Reactant | Major Products |

| Concentrated HCl | Catharanthine | Cleavamine, Descarbomethoxycatharanthine |

Mechanistic Investigations of Catharanthine(1+) Transformations

Mechanistic studies into the transformations of catharanthine, particularly its oxidation and subsequent reactions, are crucial for understanding its role in biosynthesis and for developing synthetic strategies. The generation of a radical cation intermediate from catharanthine is a key mechanistic hypothesis. researchgate.net

One proposed mechanism for the fragmentation of catharanthine, which is a prerequisite for its coupling with vindoline, involves the oxidation of the tertiary amine to a radical cation. researchgate.net An alternative and more recent proposal suggests that the initial oxidative event is the generation of a radical cation on the indole C(2)-C(3) bond, which then triggers the fragmentation of the C(16)-C(21) bond. researchgate.net This fragmentation leads to the formation of a key azabenzfulvene intermediate.

These mechanistic investigations often employ trapping experiments and the use of simplified analogue systems to probe the nature of the reactive intermediates and the sequence of bond-breaking and bond-forming events. The use of ferric ion (FeCl3) to promote the coupling of catharanthine and vindoline further supports a radical cation-mediated mechanism. researchgate.net

Metabolic Engineering and Heterologous Bioproduction of Catharanthine 1+

Engineered Microbial Hosts for De Novo Catharanthine(1+) Biosynthesis

The de novo biosynthesis of Catharanthine(1+) from simple carbon sources has been successfully achieved in engineered microbial hosts, representing a significant milestone in synthetic biology. researchgate.netescholarship.org This approach involves the reconstruction of complex, multi-step plant biosynthetic pathways in microorganisms that are more amenable to genetic manipulation and large-scale fermentation. researchgate.netresearchgate.net

Saccharomyces cerevisiae as a Bioproduction Platform

The yeast Saccharomyces cerevisiae is a favored chassis for producing plant-derived natural products due to its well-characterized genetics, advanced tools for genome editing like CRISPR-Cas9, and its proficiency in expressing complex plant enzymes such as cytochrome P450s (CYPs). researchgate.netmdpi.com Researchers have successfully engineered S. cerevisiae for the de novo biosynthesis of catharanthine. eurekalert.orgnih.gov By systematically reconstituting, debottlenecking, and optimizing the catharanthine biosynthetic pathway, engineered yeast strains have achieved production titers of up to 527.1 μg/L in shake flask fermentations. researchgate.neteurekalert.orgnih.gov This involved integrating a large number of heterologous genes, often divided into functional modules, to reconstruct the pathway from basic metabolites to the final product. researchgate.netnih.gov

Pichia pastoris Systems for Complex Alkaloid Production

The methylotrophic yeast Pichia pastoris (also known as Komagataella phaffii) has also been established as a viable cell factory for producing complex plant natural products like Catharanthine(1+). researchgate.netfrontiersin.org P. pastoris offers several advantages, including the ability to reach high cell densities in fermentation and a strong tolerance to complex environments. researchgate.net Engineered P. pastoris strains have achieved de novo biosynthesis of catharanthine with a titer of 2.57 mg/L. researchgate.netnih.gov This achievement underscores the potential of P. pastoris for the scalable production of intricate molecules that have historically been difficult to synthesize. researchgate.net

Integration of Plant Biosynthetic Genes into Heterologous Systems

A critical aspect of engineering microbial hosts for Catharanthine(1+) production is the successful integration and functional expression of numerous plant biosynthetic genes. mdpi.comnih.gov The entire pathway from the central MIA intermediate, strictosidine, to catharanthine involves a series of nine enzymatic steps. acs.org The genes encoding these enzymes, originally from Catharanthus roseus, must be transferred into the microbial host. nih.govmdpi.com

The process involves codon optimization of the plant genes for expression in the chosen yeast species. nih.gov Techniques like the CRISPR-Cas9 system are instrumental in integrating these genes into the host's chromosome, often at multiple sites to ensure stable expression. researchgate.net The biosynthetic pathway is frequently divided into modules to manage the complexity. For instance, a module might be created to produce strictosidine aglycone, which is then converted by a subsequent module to catharanthine. researchgate.netnih.gov This modular approach facilitates the optimization of individual pathway segments. semanticscholar.org In total, the complete biosynthesis can require the integration of over 30 heterologous genes. researchgate.netnih.gov

Strategies for Pathway Optimization and Flux Enhancement

Achieving economically viable titers of Catharanthine(1+) in microbial hosts necessitates extensive optimization of the engineered biosynthetic pathway to maximize metabolic flux towards the target compound.

Identification and Debottlenecking of Rate-Limiting Steps

A key strategy for enhancing production is the identification and alleviation of bottlenecks in the biosynthetic pathway. nih.govfao.org These rate-limiting steps can be identified by analyzing the accumulation of pathway intermediates and assessing the expression levels of the heterologous genes. nih.gov For example, in S. cerevisiae, Geissoschizine Synthase (GS) and Dihydroprecondylocarpine Acetate Synthase (DPAS) were identified as rate-limiting enzymes in the catharanthine pathway. researchgate.netnih.gov

Once identified, these bottlenecks can be addressed by increasing the expression of the corresponding enzymes. dntb.gov.ua This "push and pull" strategy of enhancing both the supply of precursors and the capacity of downstream enzymes is crucial for efficient production. dntb.gov.ua

Gene Amplification and Enzyme Engineering for Improved Titer

To overcome rate-limiting steps, researchers employ gene amplification, which involves integrating additional copies of the genes encoding the bottleneck enzymes. researchgate.neteurekalert.org For instance, introducing an extra copy of the GS and DPAS genes significantly boosted the production of catharanthine in S. cerevisiae. eurekalert.orgnih.gov This targeted amplification can lead to substantial increases in final product titers. eurekalert.org

Enzyme engineering is another powerful tool for improving pathway efficiency. This can involve modifying enzymes to have higher catalytic activity, better stability, or altered substrate specificity. infinitabiotech.com While specific examples for Catharanthine(1+) pathway enzymes are still emerging, the principles of directed evolution and rational design are broadly applicable to optimizing biocatalysts within the engineered pathway. infinitabiotech.com Furthermore, ensuring an adequate supply of necessary cofactors for the enzymatic reactions is also a critical optimization strategy. researchgate.netnih.gov

Table 1: Engineered Microbial Production of Catharanthine(1+)

| Host Organism | Key Engineering Strategy | Reported Titer | Reference |

|---|---|---|---|

| Saccharomyces cerevisiae | Pathway reconstitution, debottlenecking, and optimization | 527.1 μg/L | researchgate.neteurekalert.orgnih.gov |

| Pichia pastoris | Selection of stable integration sites, enzyme screening, gene amplification | 2.57 mg/L | researchgate.netnih.gov |

Table 2: Key Enzymes in the Heterologous Biosynthesis of Catharanthine(1+)

| Enzyme | Abbreviation | Function in Pathway |

|---|---|---|

| Strictosidine Glucosidase | SGD | Converts strictosidine to strictosidine aglycone |

| Geissoschizine Synthase | GS | Converts strictosidine aglycone to geissoschizine |

| Geissoschizine Oxidase | GO | Oxidizes geissoschizine |

| Stemmadenine Acetyltransferase | SAT | Acetylates stemmadenine |

| Precondylocarpine Acetate Synthase | PAS | Synthesizes precondylocarpine acetate |

| Dihydroprecondylocarpine Acetate Synthase | DPAS | Synthesizes dihydroprecondylocarpine acetate |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Catharanthine(1+) |

| Vinblastine |

| Vincristine |

| Strictosidine |

| Strictosidine aglycone |

| Geissoschizine |

| Dihydroprecondylocarpine acetate |

| Tabersonine |

| Precondylocarpine acetate |

| Geranyl pyrophosphate |

| Tryptophan |

| Secologanin |

| Ajmalicine |

| Serpentine |

| Lochnericine |

| Hörhammericine |

| Cathenamine |

| Vindoline |

| Isopentenyl diphosphate |

| Dimethylallyl diphosphate |

| (S)-reticuline |

| Berberine |

| Sanguinarine |

| Morphine |

| Quinine |

| Strychnine |

| Artemisinin |

| Paclitaxel |

| Flavonoids |

| Phenylalanine |

| trans-Cinnamic acid |

| p-Coumaric acid |

| p-Coumaroyl-CoA |

| Leucine |

| L-Tyrosine |

| 3,4-dihydroxy-L-phenylalanine (L-DOPA) |

| Betalain |

| cyclo-DOPA 5-O-glucosyltransferase |

| (S)-scoulerine |

| Cheilanthifoline |

| Protopine |

| 3-Cl-tyrosine |

| 3-I-tyrosine |

| Geraniol |

| 8-hydroxygeraniol |

| (S)-(-)-limonene |

| trans-isopiperitenol |

| Cannabigerolic acid |

| Astaxanthin |

| β-carotene |

| α-santalene |

| Lycopene |

| α-farnesene |

| Vindorosine |

| Angryline |

| 16-Hydroxy-tabersonine |

| 16-methoxy-tabersonine |

| 3-hydroxy-16-methoxy-2,3-dihydrotabersonine |

| Desacetoxyvindoline |

| Deacetylvindoline |

| Nepetalactol |

| Amorphadiene |

| Dihydroartemisinic acid |

| Daidzin |

| Opioids |

| Scopolamine |

| Tropane alkaloids |

| Benzylisoquinoline alkaloids |

| Diterpenes |

| Steviol glycosides |

| Chalcomoracin |

| Camptothecin |

| Penicillin |

| Polyhydroxyalkanoates |

| Polylactic acid |

| Fatty alcohols |

| Alkanes |

| Olefins |

| Glucose |

| Fructose |

| Sucrose |

| Isoprenoids |

| Terpenoids |

| Polyphenols |

| Iridoids |

| Monoterpenes |

| Sesquiterpenes |

| Triterpenes |

| Carotenoids |

| Steroids |

| Gibberellins |

| Abscisic acid |

| Cytokinins |

| Auxins |

| Ethylene |

| Jasmonate |

| Salicylic acid |

| Nitric oxide |

| Hydrogen peroxide |

| Singlet oxygen |

| Superoxide |

| Hydroxyl radical |

| Malondialdehyde |

| Proline |

| Glycine betaine |

| Sugars |

| Polyols |

| Antioxidants |

| Phenylpropanoids |

| Lignin |

| Coumarins |

| Stilbenes |

| Tannins |

| Anthocyanins |

| Proanthocyanidins |

| Catechins |

| Epicatechins |

| Quercetin |

| Kaempferol |

| Myricetin |

| Naringenin |

| Hesperetin |

| Genistein |

| Daidzein |

| Biochanin A |

| Formononetin |

| Rotenone |

| Phytoalexins |

| Phytoanticipins |

| Saponins |

| Glycosides |

| Alkaloids |

| Terpenes |

| Phenols |

| Volatiles |

| Lipids |

| Waxes |

| Cutin |

| Suberin |

| Sporopollenin |

| Peptides |

| Proteins |

| Amino acids |

| Nucleic acids |

| Carbohydrates |

| Organic acids |

| Vitamins |

| Minerals |

| Water |

| Carbon dioxide |

| Oxygen |

| Nitrogen |

| Phosphorus |

| Potassium |

| Calcium |

| Magnesium |

| Sulfur |

| Iron |

| Manganese |

| Zinc |

| Copper |

| Boron |

| Molybdenum |

| Chlorine |

| Sodium |

| Silicon |

| Cobalt |

| Nickel |

| Selenium |

| Iodine |

| Fluorine |

| Chromium |

| Vanadium |

| Tin |

| Arsenic |

| Cadmium |

| Lead |

| Mercury |

| Aluminum |

| Barium |

| Strontium |

| Lithium |

| Rubidium |

| Cesium |

| Beryllium |

| Radium |

| Uranium |

| Thorium |

| Plutonium |

| Americium |

| Curium |

| Berkelium |

| Californium |

| Einsteinium |

| Fermium |

| Mendelevium |

| Nobelium |

| Lawrencium |

| Rutherfordium |

| Dubnium |

| Seaborgium |

| Bohrium |

| Hassium |

| Meitnerium |

| Darmstadtium |

| Roentgenium |

| Copernicium |

| Nihonium |

| Flerovium |

| Moscovium |

| Livermorium |

| Tennessine |

Rewiring Cellular Metabolism for Precursor and Cofactor Supply

A primary strategy involves the overexpression of genes within the upstream pathways that lead to the formation of tryptamine and secologanin. researchgate.net To boost the tryptamine pool, enzymes in the shikimate and tryptophan biosynthesis pathways are targeted for upregulation. researchgate.net Similarly, to increase the supply of secologanin, a monoterpenoid, the flux through either the mevalonate (MVA) or the methylerythritol phosphate (MEP) pathway is enhanced to provide more geranyl pyrophosphate (GPP), a key precursor. researchgate.net

Cofactor availability is another critical aspect. The synthesis of Catharanthine(1+) is an energetically demanding process, consuming significant quantities of NADPH for reductive steps and ATP for various enzymatic reactions. universiteitleiden.nlwhiterose.ac.uksci-hub.se Engineering the central carbon metabolism is a key approach to address this. For instance, enhancing the pentose phosphate pathway (PPP) can lead to increased regeneration of NADPH. mdpi.com Simultaneously, modifications in glycolysis and the tricarboxylic acid (TCA) cycle can be implemented to improve the availability of ATP. mdpi.com These adjustments ensure that the biosynthetic machinery has the necessary energy and reducing power to sustain high levels of Catharanthine(1+) production. whiterose.ac.uksci-hub.se

Elicitation and In Vitro Culture Systems for Catharanthine(1+) Accumulation

Elicitation, the induction of defense responses using external stimuli, and the use of specialized in vitro culture systems are powerful techniques to significantly increase the accumulation of Catharanthine(1+) in Catharanthus roseus cell and organ cultures. nih.govnih.gov These methods stimulate the plant's innate defense mechanisms, which often involve the heightened production of secondary metabolites, including TIAs. researchgate.net

Effects of Exogenous Elicitors (e.g., Chitooligosaccharides, Jasmonate, Tryptophan)

Exogenous elicitors are molecules that plant cells recognize as signals of stress or pathogen attack, triggering a cascade of defense responses that includes the upregulation of secondary metabolite biosynthesis.

Jasmonates : Methyl jasmonate (MeJA) and jasmonic acid (JA) are well-established elicitors that dramatically increase TIA production. nih.govpakbs.orgnih.gov As key signaling molecules, they activate the jasmonate signaling pathway, leading to the expression of transcription factors like ORCA3, which in turn upregulates genes encoding crucial enzymes in the TIA pathway, such as tryptophan decarboxylase (TDC) and strictosidine synthase (STR). researchgate.netnih.gov This results in a significant boost in Catharanthine(1+) levels. nih.govnih.govresearchgate.net

Chitooligosaccharides : Derived from chitin, a major component of fungal cell walls, chitooligosaccharides are perceived by plant cells as a direct indication of a fungal pathogen. mdpi.com This recognition initiates a defense response, which includes the enhanced synthesis of protective secondary metabolites. mdpi.com Studies have demonstrated that applying chitooligosaccharides to C. roseus cultures can markedly increase the accumulation of Catharanthine(1+). mdpi.comnih.gov For instance, treatment with 0.1 μg/mL of 3 kDa chitooligosaccharides resulted in a 141.54% increase in catharanthine content in leaves. mdpi.com

Tryptophan : As the direct precursor to the tryptamine moiety of Catharanthine(1+), supplementing the culture medium with tryptophan can sometimes enhance production by increasing the available substrate pool. researchgate.netscispace.com However, the efficacy of this strategy can be constrained by feedback inhibition mechanisms and the tight regulation of tryptophan biosynthesis within the cells. nih.gov

Table 1: Effect of Various Elicitors on Catharanthine(1+) Production in Catharanthus roseus Cultures

| Elicitor | Concentration | Culture System | Fold Increase/Yield |

|---|---|---|---|

| Methyl Jasmonate | 100 µM | Cell Suspension | Significant increase researchgate.net |

| Jasmonic Acid | 100 µM | Cell Suspension | Significant increase nih.govresearchgate.net |

| Chitooligosaccharides (3 kDa) | 0.1 µg/mL | Leaves | 141.54% increase mdpi.com |

| Tryptophan | 175 ppm | Cell Suspension | Significant increase scispace.com |

| Artemisinic acid | 60 mg·L-1 | Cell Suspension | 4.95-fold increase academicjournals.org |

Physical Factors Influencing Accumulation (e.g., Light, pH, Aeration)

Beyond chemical elicitors, the physical conditions of the in vitro culture environment are critical in modulating cell growth and the production of secondary metabolites.

Light : Light conditions, including the presence or absence of light, its intensity, and quality (wavelength), can have a profound impact on Catharanthine(1+) accumulation. While C. roseus cell suspensions are often grown in the dark, exposure to light, particularly UV-B radiation, has been shown to induce the expression of key TIA pathway genes like TDC and STR, leading to enhanced catharanthine production. ekb.egnih.govfrontiersin.org

pH : The pH of the culture medium is a critical parameter that influences nutrient uptake and the activity of extracellular and intracellular enzymes. For C. roseus cell cultures, maintaining an optimal pH, typically around 5.5, is crucial for both cell growth and alkaloid production. mdpi.com Deviations from this optimal range can negatively impact cell viability and metabolic productivity. mdpi.com

Aeration : Adequate aeration is essential to supply dissolved oxygen for cellular respiration, which is necessary for both growth and the energy-intensive biosynthesis of secondary metabolites. In bioreactors, the dissolved oxygen concentration is a key parameter to monitor and control for optimizing Catharanthine(1+) production. researchgate.net

Cell Aggregate and Hairy Root Cultures for Enhanced Production

To address the limitations often seen in undifferentiated cell suspension cultures, such as low yields and genetic instability, more complex culture systems are employed.

Cell Aggregate Cultures : Catharanthus roseus cells in liquid culture naturally tend to form aggregates. These aggregates can create microenvironments that promote a degree of cellular differentiation, which has been linked to higher TIA production compared to finely dispersed cell suspensions. nih.gov

Hairy Root Cultures : Induced by transformation with Agrobacterium rhizogenes, hairy root cultures are a highly effective platform for producing secondary metabolites. pakbs.orgnih.govfrontiersin.org They are characterized by rapid, hormone-independent growth, genetic stability, and a high capacity for TIA biosynthesis. pakbs.orgfrontiersin.orgnih.gov C. roseus hairy root lines have been shown to produce significant amounts of Catharanthine(1+), with some lines reaching levels of 4.3 mg/g dry weight. nih.govaphrc.org This makes them a very promising system for large-scale production. nih.govresearchgate.net

Scalability and Bioreactor Design for Catharanthine(1+) Production

Transitioning from laboratory-scale experiments to industrial-scale production necessitates the careful design and optimization of bioreactors. The primary objective is to create a controlled environment that facilitates high-density growth of cells or hairy roots while maximizing the synthesis and accumulation of Catharanthine(1+). mdpi.comnih.gov

Bioreactor Process Optimization and Control

The optimization of various process parameters within a bioreactor is fundamental to achieving high productivity and yield. researchgate.netresearchgate.net

Mixing and Shear Stress : Effective mixing is required for the uniform distribution of cells, nutrients, and oxygen. However, plant cells are notoriously sensitive to shear stress, which can be generated by the impellers in conventional stirred-tank bioreactors. nih.govnih.gov This has led to the adoption of low-shear bioreactor designs, such as airlift, bubble column, and wave bioreactors, which provide gentler agitation. mdpi.comnih.gov

Oxygen Supply : Maintaining an optimal level of dissolved oxygen is critical. In a 2-L jar bioreactor, increasing the dissolved oxygen to 8 ppm significantly enhanced catharanthine production from 180 mg/L/week to 230 mg/L/week. researchgate.net This is managed by controlling the aeration rate and, in stirred-tank systems, the agitation speed. researchgate.net

Cultivation Strategy : The mode of operation significantly impacts productivity. While batch culture is the simplest, fed-batch or perfusion strategies can lead to higher cell densities and prolonged production phases by providing a continuous supply of nutrients and removing inhibitory byproducts. nih.govresearchgate.net Two-stage culture systems, which separate the growth phase from the production phase, have also been successfully employed. nih.gov

Elicitation in Bioreactors : The application of elicitors like methyl jasmonate and β-cyclodextrin has proven effective in bioreactor settings. In a 5-L stirred hybrid airlift bioreactor, the combined use of 10 mM β-CD and 150 μM MeJA resulted in a catharanthine yield of 1.76 mg/L, which was 654% higher than in flask cultures without elicitors. researchgate.net

Table 2: Comparison of Bioreactor Types for Plant Cell/Hairy Root Cultivation

| Bioreactor Type | Advantages | Disadvantages | Suitability for C. roseus Cultures |

|---|---|---|---|

| Stirred-Tank (STR) | Excellent mixing and oxygen transfer mdpi.com | High shear stress can damage cells nih.gov | Suitable for robust cell lines or hairy roots with careful optimization mdpi.com |

| Airlift | Low shear stress, good mixing nih.gov | Lower oxygen transfer rates compared to STRs nih.gov | Well-suited for shear-sensitive cell suspension cultures researchgate.net |

| Bubble Column | Simple design, very low shear stress nih.gov | Limited mixing, potential for cell settling nih.gov | Can be used, but mixing may be insufficient for high densities |

Continuous Production Systems and Cell Immobilization

The transition from laboratory-scale batch cultures to industrial-scale production of Catharanthine(1+) necessitates the development of advanced bioprocessing strategies. Continuous production systems and cell immobilization techniques are at the forefront of this effort, aiming to enhance productivity, simplify operations, and improve the economic viability of plant cell culture technology. These methods address key challenges such as low product yields, shear sensitivity of plant cells, and the complexities of downstream processing.

Continuous culture systems, particularly those employing bioreactors, offer a way to maintain cell cultures in a state of high productivity for extended periods. frontiersin.org A common approach is the two-stage culture system, which separates the biomass growth phase from the secondary metabolite production phase. frontiersin.org In this setup, cells are first cultivated in a growth medium to achieve high cell density and then transferred to a production medium, often with altered nutrient composition or the addition of elicitors, to trigger alkaloid synthesis. frontiersin.org Bioreactors used for Catharanthus roseus cultures range from mechanically stirred vessels to pneumatically agitated systems like airlift bioreactors, which are often preferred due to the lower shear stress they impart on the fragile plant cells. frontiersin.orgird.fr For instance, research involving a 20-liter airlift bioreactor demonstrated the feasibility of scaling up production, achieving a catharanthine yield of 22 mg/L through a process that combined elicitors. nih.gov

To overcome product inhibition and simplify recovery, continuous systems can be integrated with in-situ product removal techniques. The addition of adsorbent resins, such as Amberlite XAD-7, to the culture medium has been shown to increase the yield of alkaloids like ajmalicine and serpentine by sequestering them from the aqueous phase, thereby potentially shifting the metabolic equilibrium towards further production. fao.org

Cell immobilization is another powerful strategy that often complements continuous production. This technique involves entrapping plant cells within or on the surface of a porous matrix. Immobilization offers several advantages: it protects cells from hydrodynamic stress, allows for high cell densities, prevents cell washout in continuous-flow reactors, and simplifies the separation of the catalyst (the cells) from the product-containing medium. unsrat.ac.id Various materials have been investigated for immobilizing C. roseus cells, including calcium alginate, polyurethane foam, and glass fibers. unsrat.ac.idresearchgate.netnih.gov

Research has shown that immobilization can significantly impact alkaloid production. In one study, C. roseus cell aggregates immobilized in 2.5% sodium alginate demonstrated a 248% increase in average catharanthine concentration compared to freely suspended control cultures. unsrat.ac.id The immobilized cells reached a peak intracellular concentration of 136.42 µg/g, highlighting the potential of this technique to boost biosynthesis. unsrat.ac.id However, the effects of immobilization are not universally positive and can depend on the matrix and culture conditions. For example, when cells were immobilized by adhesion to glass fiber mats, the production of catharanthine was found to be lower than in suspension cultures. nih.gov This was attributed to a reduction in the biosynthesis of secologanin, a crucial monoterpenoid precursor for indole alkaloids, suggesting that immobilization can sometimes divert metabolic flux away from the desired pathway. nih.gov

The combination of these advanced culture techniques provides a robust platform for the large-scale, sustained bioproduction of Catharanthine(1+) and other valuable terpenoid indole alkaloids.

Research Findings on Catharanthine Production

Table 1: Effect of Immobilization in Sodium Alginate on Catharanthine Production in C. roseus Cell Aggregate Culture. unsrat.ac.id

This table presents a comparative analysis of catharanthine concentration in control (freely suspended) and immobilized cell cultures over a 27-day period. The data illustrates the impact of immobilization on both intracellular accumulation and secretion into the medium.

| Culture Day | Culture Type | Catharanthine in Cells (µg/g) | Catharanthine in Medium (µg/L) |

| 9 | Control | 39.18 | - |

| 9 | Immobilized | 136.42 | - |

| 12 | Control | - | 5.69 |

| 12 | Immobilized | - | 17.63 |

Data adapted from a study evaluating the influence of immobilization using a 2.5% Na-alginate matrix. unsrat.ac.id

Table 2: Catharanthine Yield in Different Scale Culture Systems Using Combined Elicitors. nih.gov

This table shows the final catharanthine yield achieved in different culture volumes after a 10-day cultivation period using a synergistic combination of malate and sodium alginate as elicitors.

| Culture System | Catharanthine Yield (mg/L) |

| 500-ml Shake Flask | 25 |

| 1000-ml Shake Flask | 32 |

| 20-L Airlift Bioreactor | 22 |

Data derived from a study on enhanced catharanthine production by combined elicitor treatment. nih.gov

Molecular Mechanisms of Action of Catharanthine 1+ Non-clinical/cellular Level

Interactions with Ion Channels and Receptors

Catharanthine(1+) modulates the function of several critical ion channels and receptors, contributing to its pharmacological profile.

Catharanthine(1+) acts as a competitive antagonist at various subtypes of nicotinic acetylcholine receptors (nAChRs). wikipedia.orgnih.gov Its inhibitory potency is notably higher at α9α10 nAChRs compared to α3β4 and α4β2 nAChRs. wikipedia.orgnih.gov Studies have shown that catharanthine alkaloids are noncompetitive antagonists of muscle-type nAChRs. nih.gov For instance, catharanthine inhibits nicotinic receptor-mediated diaphragm contractions with an IC50 of 59.6 μM. chemfaces.comselleckchem.com Research on recombinant rat nAChRs expressed in oocytes showed that catharanthine suppresses acetylcholine currents in α6/α3β2β3 and α6/α3β4 subtypes. nih.gov This inhibition of α4 and α6-containing nAChRs is believed to contribute to its modulation of dopamine release. nih.gov The antagonistic activity at α9α10 nAChRs, which are expressed in tissues like cochlear hair cells and immune cells, is considered a potential mechanism for analgesic effects. plos.orgfrontiersin.org

Table 1: Inhibitory Activity of Catharanthine(1+) on nAChR Subtypes

| Receptor Subtype | Effect | IC50 Value | Reference |

|---|---|---|---|

| α9α10 | Competitive Antagonist | Higher potency than α3β4/α4β2 | wikipedia.orgnih.gov |

| α3β4 | Competitive Antagonist | Lower potency than α9α10 | wikipedia.orgnih.gov |

| α4β2 | Competitive Antagonist | Lower potency than α9α10 | wikipedia.orgnih.gov |

| α6/α3β2β3 & α6/α3β4 | Antagonist | - | nih.gov |

| Muscle-type | Noncompetitive Antagonist | 59.6 μM (diaphragm) | nih.govchemfaces.comselleckchem.com |

Catharanthine(1+) directly blocks voltage-operated calcium channels, specifically the N-type (CaV2.2) and L-type channels. wikipedia.orgnih.gov This blockade occurs without the activation of GABAB receptors. nih.gov The inhibition of L-type Ca2+ channels (VOCCs) has been demonstrated in both vascular smooth muscle cells (VSMCs) and cardiomyocytes. chemfaces.commedchemexpress.com In patch-clamp studies, catharanthine inhibited VOCC currents with significantly different potencies, showing an IC50 of 8 μM in VSMCs and 220 μM in cardiomyocytes. chemfaces.commedchemexpress.commedchemexpress.com This differential blockade suggests that the primary site of action for its blood pressure-lowering effects is the resistance vasculature. chemfaces.com

Table 2: Catharanthine(1+) Blockade of Voltage-Operated Calcium Channels

| Channel Type | Cell Type | IC50 Value | Reference |

|---|---|---|---|

| CaV2.2 (N-type) | - | Direct Blockade | wikipedia.orgnih.gov |

| L-type (VOCC) | Vascular Smooth Muscle Cells (VSMCs) | 8 μM | chemfaces.commedchemexpress.commedchemexpress.com |

| L-type (VOCC) | Cardiomyocytes | 220 μM | chemfaces.commedchemexpress.commedchemexpress.com |

Structural analysis and functional assays have revealed that catharanthine is a potent inhibitor of Transient Receptor Potential Melastatin 8 (TRPM8) channels. wikipedia.orgresearchgate.net Its inhibitory potency against both menthol- and icilin-evoked calcium influx in cells expressing TRPM8 is comparable to that of BCTC, a known TRPM8 antagonist. researchgate.netrsc.org Specifically, the IC50 values for catharanthine against menthol- and icilin-evoked responses were 0.7 μM and 0.9 μM, respectively. rsc.org Additionally, catharanthine shows activity on TRPA1 channels. wikipedia.org

(+)-Catharanthine acts as a positive allosteric modulator of the γ-aminobutyric acid type A (GABAA) receptor. nih.govnih.govresearchgate.net This potentiation is subtype-selective, showing higher efficacy at β2/3-containing receptors compared to β1-containing receptors. nih.govnih.gov The mechanism is distinct from that of benzodiazepines. nih.govnih.gov Molecular docking and site-directed mutagenesis studies have identified the binding site for (+)-catharanthine at the transmembrane β(+)/α(−) intersubunit interface, near the TM2-TM3 loop. nih.govnih.govresearchgate.net This binding site overlaps with that of the anesthetic loreclezole but is distinct from the sites for R(+)-etomidate and neurosteroids. nih.govresearchgate.net The potentiation is achieved through several hydrogen-bond interactions with key residues in this region, including β2-N265, β2-R269, β2-K279, and β2-D282. researchgate.net

Transient Receptor Potential Channel Interactions (e.g., TRPM8, TRPA1)

Modulation of Intracellular Signaling Pathways

Vinca alkaloids, including catharanthine, are known to inhibit phosphodiesterase (PDE) activity. nih.govresearchgate.netresearchgate.net Specifically, catharanthine inhibits calmodulin-activated cAMP phosphodiesterase. nih.gov This inhibition of PDE leads to an increase in the intracellular levels of cyclic AMP (cAMP). wikipedia.orgnih.govresearchgate.netresearchgate.net By preventing the breakdown of cAMP, catharanthine can influence numerous downstream signaling cascades that are regulated by this second messenger, such as those involved in cell cycle regulation and apoptosis. nih.govcvpharmacology.com

mTOR Pathway Inhibition and Downstream Effects

Catharanthine(1+), a monoterpenoid indole alkaloid, has been shown to interact with and inhibit the mammalian target of rapamycin (mTOR) signaling pathway. researchgate.netnih.gov Molecular docking and dynamics simulations have revealed that catharanthine effectively interacts with the FKBP12-rapamycin-binding (FRB) domain of mTOR. researchgate.netresearchgate.net While its binding affinity is not as potent as the well-known mTOR inhibitor rapamycin, the interaction is stable and significant. nih.govresearchgate.net The inhibition of the mTOR pathway is a critical event that triggers a cascade of downstream effects, most notably the activation of autophagy signaling pathways. researchgate.netnih.gov By inhibiting mTOR, a central regulator of cell growth and proliferation, catharanthine initiates a cellular response that leads to autophagic necrosis. researchgate.netresearchgate.net

Table 1: Comparative Binding Affinities with mTOR (FRB Domain)

| Compound | Binding Affinity (KJ/mol⁻¹) |

|---|---|

| Catharanthine | -7.3 |

| Rapamycin | -10.7 |

Data sourced from molecular docking studies. researchgate.netnih.gov

Regulation of Sirtuin-1 and Akt Expression

Scientific investigations have demonstrated that catharanthine modulates the expression of key regulatory proteins Sirtuin-1 (Sirt-1) and Akt. researchgate.net In studies conducted on HepG2 liver carcinoma cells, treatment with catharanthine led to a notable increase in the levels of Sirt-1. researchgate.netnih.gov Sirt-1 is recognized as a significant inducer of autophagy. researchgate.net Conversely, the same studies observed a decrease in the expression of Akt, a protein kinase that plays a crucial role in promoting cell survival and inhibiting autophagy, compared to untreated cells. researchgate.netresearchgate.net The upregulation of Sirt-1 and downregulation of Akt are consistent with the observed activation of autophagic processes following catharanthine exposure. researchgate.net

Influence on Cellular Processes (Mechanistic, not clinical efficacy)

Autophagy Pathway Activation and Induction of Autophagic Necrosis

Catharanthine is a potent activator of the autophagy signaling pathway. researchgate.netnih.gov This activation is a direct consequence of its inhibitory effect on the mTOR pathway. researchgate.net The process begins with the upregulation of autophagy-related genes, including LC3, Beclin1, and ULK1. researchgate.netnih.gov Autophagy is a catabolic process where the cell degrades its own components within lysosomes; however, its hyperactivation can lead to cell death. mdpi.com In the context of catharanthine's action, the sustained and overwhelming activation of this pathway does not serve a protective role but instead leads to a form of programmed cell death known as autophagic necrosis. researchgate.netnih.gov This indicates that catharanthine leverages the cell's own recycling machinery to induce cytotoxicity. researchgate.net

Table 2: Effect of Catharanthine on Autophagy-Related Gene Expression

| Gene | Effect | Cellular Role |

|---|---|---|

| Beclin1 | Upregulated researchgate.netnih.gov | Component of the PI3K complex, essential for initiating autophagosome formation. researchgate.netmdpi.com |

| LC3 | Upregulated researchgate.netnih.gov | Involved in autophagosome elongation and is a key marker of autophagy. researchgate.net |

Interference with Microtubule Assembly and Cell Cycle Progression (Mechanism of action)

As a vinca alkaloid, one of the primary mechanisms of action for catharanthine involves its interference with microtubule dynamics. researchgate.netnih.gov Vinca alkaloids are well-established as mitotic spindle poisons that function by binding to tubulin, the protein subunit of microtubules. numberanalytics.compatsnap.com This binding inhibits the polymerization of tubulin into functional microtubules, which are essential for forming the mitotic spindle during cell division. numberanalytics.commdpi.comtaylorandfrancis.com The disruption of microtubule assembly and dynamics leads to an arrest of the cell cycle, typically at the metaphase-anaphase transition. numberanalytics.compatsnap.com This halt in cell cycle progression ultimately triggers apoptotic cell death. numberanalytics.com While catharanthine itself is considered to have weaker effects on tubulin polymerization compared to its dimeric derivatives like vinblastine, this mechanism remains a fundamental aspect of its biological activity as a precursor molecule. nih.gov

Reduction of Oxidative Stress at a Cellular Level

Catharanthine has demonstrated the ability to reduce oxidative stress at the cellular level. researchgate.net In studies using HepG2 cells, treatment with catharanthine resulted in a decrease in the levels of oxidative stress products while simultaneously increasing the cells' antioxidant capacity. nih.gov Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to neutralize them, leading to damage of cellular components like lipids, proteins, and DNA. mdpi.comfrontiersin.org By mitigating these harmful products, catharanthine exhibits antioxidant properties, which is a recognized characteristic of some vinca alkaloids. researchgate.netnih.gov

Future Research Directions in Catharanthine 1+ Science

Advanced Omics Approaches in Plant and Microbial Systems

The biosynthesis of terpenoid indole alkaloids (TIAs) in Catharanthus roseus is a highly complex and compartmentalized process, involving numerous enzymes, genes, and regulatory networks. jipb.netmountainscholar.orguniversiteitleiden.nl Future research will increasingly rely on integrated "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—to unravel these intricate systems in both the native plant and engineered microbial hosts. hep.com.cn